molecular formula C7H12F3NO B2928385 4-Trifluoromethoxy-cyclohexylamine CAS No. 1403865-70-2

4-Trifluoromethoxy-cyclohexylamine

Cat. No.: B2928385
CAS No.: 1403865-70-2
M. Wt: 183.174
InChI Key: KAJZYZBAEIDGGU-IZLXSQMJSA-N
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Description

4-Trifluoromethoxy-cyclohexylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions . The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of 4-Trifluoromethoxy-cyclohexylamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxy-cyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-cyclohexanone, while substitution reactions can produce a variety of functionalized cyclohexylamines .

Scientific Research Applications

4-Trifluoromethoxy-cyclohexylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-cyclohexylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with target molecules. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Trifluoromethoxy-cyclohexylamine is unique due to the combination of the trifluoromethoxy group and the cyclohexylamine structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

4-(trifluoromethoxy)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZYZBAEIDGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403865-70-2
Record name (1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine
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